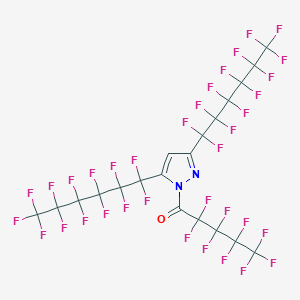
2-Imidazolidinone, 1,3,4-trimethyl-
Descripción general
Descripción
2-Imidazolidinone, 1,3,4-trimethyl- is a cyclic urea derivative with the molecular formula C6H12N2O. It is a member of the imidazolidinone family, which are five-membered ring heterocycles containing a saturated C3N2 nucleus with a urea or amide functional group. This compound is known for its applications in various fields, including pharmaceuticals, organic synthesis, and industrial processes .
Mecanismo De Acción
Target of Action
It’s known that imidazolidinones are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . They are also important synthetic intermediates that can be transformed into a broad variety of complex structures .
Mode of Action
Imidazolidinone catalysts work by forming an iminium ion with carbonyl groups of α,β-unsaturated aldehydes (enals) and enones in a rapid chemical equilibrium . This iminium activation lowers the substrate’s Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction .
Biochemical Pathways
The compound is involved in various synthetic routes to access five-membered cyclic ureas . These include the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .
Pharmacokinetics
It’s known that 1,3-dimethyl-2-imidazolidinone is a polar solvent and lewis base , which may influence its pharmacokinetic properties.
Result of Action
It’s known that imidazolidinones are important synthetic intermediates that can be transformed into a broad variety of complex structures , suggesting a wide range of potential effects.
Action Environment
The action environment of 2-Imidazolidinone, 1,3,4-trimethyl- is typically in the context of organic synthesis . The compound has been used in the formation of imidazolidin-2-ones from 1,2-diamines and CO2 using tetramethylphenylguanidine (PhTMG) as the basic promoter in the presence of diphenylphosphoryl azide (DPPA) as the dehydrative activator . The reaction can be carried out in either MeCN or CH2Cl2 as the solvent at temperatures ranging from -40 °C to room temperature .
Análisis Bioquímico
Biochemical Properties
It is known that imidazolidin-2-ones, the class of compounds to which 1,3,4-Trimethylimidazolidin-2-one belongs, are important synthetic intermediates that can be transformed into a broad variety of complex structures . These structures can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.
Cellular Effects
It is known that imidazolidin-2-ones and their analogues are widely found in pharmaceuticals and other biologically active compounds , suggesting that they may have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that imidazolidin-2-ones can be synthesized from 1,2-diamines and CO2 using certain catalysts . This suggests that 1,3,4-Trimethylimidazolidin-2-one may interact with biomolecules through binding interactions, potentially influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
It is known that imidazolidin-2-ones are important synthetic intermediates , suggesting that they may have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
It is known that imidazolidin-2-ones can be synthesized from 1,2-diamines and CO2 , suggesting that they may be involved in metabolic pathways related to these compounds.
Transport and Distribution
It is known that imidazolidin-2-ones are important synthetic intermediates , suggesting that they may interact with transporters or binding proteins and influence their localization or accumulation.
Subcellular Localization
It is known that imidazolidin-2-ones are important synthetic intermediates , suggesting that they may be directed to specific compartments or organelles through targeting signals or post-translational modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinone, 1,3,4-trimethyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,2-diamines with carbon dioxide (CO2) in the presence of a dehydrative activator such as diphenylphosphoryl azide (DPPA) and a basic promoter like tetramethylphenylguanidine (PhTMG). This reaction is carried out in solvents like acetonitrile (MeCN) or dichloromethane (CH2Cl2) at temperatures ranging from -40°C to room temperature .
Industrial Production Methods
Industrial production of 2-Imidazolidinone, 1,3,4-trimethyl- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the incorporation of green chemistry principles, such as the use of less hazardous solvents and catalysts, is becoming increasingly important in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-Imidazolidinone, 1,3,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazolidinone oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in a wide range of substituted imidazolidinones .
Aplicaciones Científicas De Investigación
2-Imidazolidinone, 1,3,4-trimethyl- has numerous applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-2-imidazolidinone: A polar solvent and Lewis base used in various chemical reactions.
4-Imidazolidinones: Prepared from phenylalanine and used in pharmaceutical applications.
Imidazolones: Oxo derivatives of imidazoline, used in herbicides and other applications.
Uniqueness
2-Imidazolidinone, 1,3,4-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its trimethyl substitution enhances its stability and reactivity compared to other imidazolidinones. Additionally, its versatility in various chemical reactions and applications makes it a valuable compound in both research and industry .
Propiedades
IUPAC Name |
1,3,4-trimethylimidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-5-4-7(2)6(9)8(5)3/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNFHWKVZWAKEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)N1C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80946891 | |
| Record name | Dimethylpropyleneurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80946891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24044-24-4 | |
| Record name | 2-Imidazolidinone, 1,3,4-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024044244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylpropyleneurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80946891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B3040713.png)
![2-[3-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol](/img/structure/B3040715.png)




![[(1R,3r,4r)-3-acetoxy-2-fluoro-7,8-dioxabicyclo[3.2.1]octan-4-yl] acetate](/img/structure/B3040722.png)





